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molecular formula C8H11NO2 B8741675 5-(tert-Butyl)oxazole-2-carbaldehyde

5-(tert-Butyl)oxazole-2-carbaldehyde

Cat. No. B8741675
M. Wt: 153.18 g/mol
InChI Key: PXCITRFXUWRCHZ-UHFFFAOYSA-N
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Patent
US06720347B2

Procedure details

To a stirred solution of oxalyl chloride (45 mL, 90 mmole) at −78 deg C. under argon was added dropwise dimethyl sulfoxide (8.80 mL, 124 mmole). The reaction mixture was stirred at −78 deg C. for 10 min., and was treated with a solution of 2-hydroxymethyl-5-t-butyloxazole (11.7 g, 75.1 mmole) in anhydrous methylene chloride (30 mL) over 20 min. The mixture was stirred at this temperature for 1 hour, then triethylamine was added slowly (31.0 mL, 222 mmole), during which the reaction mixture became a yellowish slurry. After stirring at −78 deg C. for 20 min, the reaction mixture was warmed to room temperature, added with methylene chloride (100 mL) and stirred for 1 hour. The solid was filtered off and washed with EtOAc. The filtrate was washed with 5% aqueous citric acid (100 mL) and brine (50 mL), dried over MgSO4. Concentration and column chromatography (silica gel, EtOAc/hexane 1:4) afforded 2-formyl-5-t-butyloxazole as a light yellow oil (10.1 g).
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Quantity
11.7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH2:12][C:13]1[O:14][C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:16][N:17]=1.C(N(CC)CC)C>C(Cl)Cl>[CH:12]([C:13]1[O:14][C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:16][N:17]=1)=[O:11]

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
8.8 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
11.7 g
Type
reactant
Smiles
OCC=1OC(=CN1)C(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78 deg C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78 deg C
STIRRING
Type
STIRRING
Details
The mixture was stirred at this temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring at −78 deg C
WAIT
Type
WAIT
Details
for 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with EtOAc
WASH
Type
WASH
Details
The filtrate was washed with 5% aqueous citric acid (100 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and column chromatography (silica gel, EtOAc/hexane 1:4)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=O)C=1OC(=CN1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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